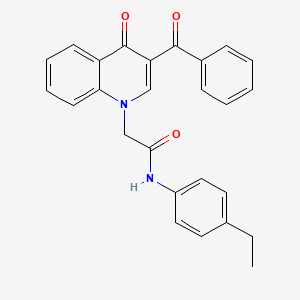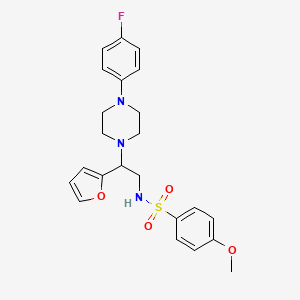
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide, appears to be a complex molecule that may have pharmacological relevance due to the presence of a piperazine ring, a common feature in many pharmaceutical agents. The molecule includes several distinct functional groups: a 4-fluorophenyl group, a furan moiety, a piperazine ring, and a methoxybenzenesulfonamide. These groups suggest that the compound could interact with various biological targets, potentially acting on neurotransmitter transporters or receptors.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the exact compound , they do provide insight into the synthesis of structurally related compounds. For instance, the first paper describes the synthesis of a series of substituted N-benzyl piperidines, which share the piperidine and fluorophenyl components with the compound of interest . The methods used in this paper could potentially be adapted for the synthesis of this compound, with modifications to include the furan and methoxybenzenesulfonamide groups.
Molecular Structure Analysis
The molecular structure of the compound likely involves a complex three-dimensional arrangement due to the presence of multiple rings and substituents. The piperazine ring can adopt a chair or boat conformation, which could influence the overall geometry of the molecule. The electron-withdrawing fluorine atoms on the phenyl ring and the electron-donating methoxy group on the benzenesulfonamide moiety could affect the electronic distribution within the molecule, potentially impacting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The piperazine ring is known for its involvement in reactions with carboxylic acids to form amides, which could be relevant in the context of derivatization or drug metabolism. The presence of the sulfonamide group suggests potential for acid-base reactions, as sulfonamides can act as weak bases. The furan ring is a reactive component due to its aromaticity and electron-rich nature, making it susceptible to electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests it would likely have a relatively high boiling point and low vapor pressure. The fluorine atoms could increase the compound's lipophilicity, potentially affecting its solubility in water and organic solvents. The compound's ability to absorb light, particularly in the UV range, could be influenced by the conjugated system of the aromatic rings, making it amenable to analysis by spectroscopic methods such as UV-Vis or fluorescence spectroscopy.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Design
The compound belongs to a class of chemicals known for their intricate interactions with biological systems, primarily due to the presence of piperazine and furan rings, alongside a methoxybenzenesulfonamide moiety. Piperazine derivatives have been extensively studied for their pharmacophoric properties, which include interactions with central nervous system receptors, suggesting a basis for investigating neurological applications (Sikazwe et al., 2009; Jůza et al., 2022). Additionally, furan derivatives have been recognized for their contributions to the development of new materials and energy sources, hinting at potential applications in material science and sustainable technologies (Chernyshev et al., 2017).
Therapeutic Research and Drug Design
The therapeutic potential of compounds featuring piperazine and furan components is significant. Piperazine rings, for example, are a cornerstone in the design of compounds targeting D2-like receptors, essential in treating disorders such as schizophrenia and Parkinson's disease (Sikazwe et al., 2009; Jůza et al., 2022). This suggests a pathway for investigating the compound's applications in neuropharmacology and the broader pharmaceutical landscape.
Material Science and Sustainable Technologies
Furan derivatives, including those structurally related to the compound of interest, have been explored for their utility in creating sustainable materials and fuels from biomass, offering a glimpse into potential environmental applications (Chernyshev et al., 2017). This aligns with global efforts towards environmental sustainability and the search for renewable resources, positioning the compound as a candidate for research in green chemistry and materials science.
Wirkmechanismus
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs . It has been found to be more selective towards ENT2 than ENT1 . This selectivity could lead to specific downstream effects depending on the cellular context and the relative expression of ENT1 and ENT2.
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane. This can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function . The exact downstream effects would depend on the specific cellular context.
Pharmacokinetics
Similar compounds have been found to be soluble in dmso , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleoside transport across the cell membrane. This could potentially affect cellular processes that depend on nucleosides, such as DNA replication and repair, RNA transcription, and adenosine signaling .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S/c1-30-20-8-10-21(11-9-20)32(28,29)25-17-22(23-3-2-16-31-23)27-14-12-26(13-15-27)19-6-4-18(24)5-7-19/h2-11,16,22,25H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXZCMZRDXQNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)
![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)
![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)
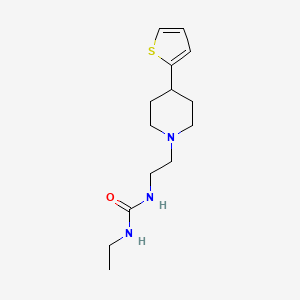
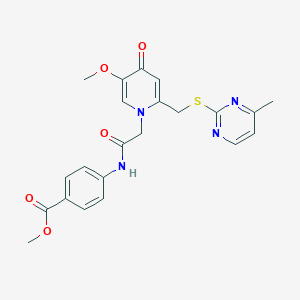
![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
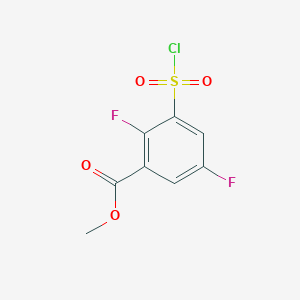

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/no-structure.png)
